3-Ethynyl-4-methoxybenzoic acid
Overview
Description
3-Ethynyl-4-methoxybenzoic acid is an organic compound with the molecular formula C10H8O3 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by an ethynyl group, and the hydrogen atom at the fourth position is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-4-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Bromination: The 4-methoxybenzoic acid undergoes bromination to introduce a bromine atom at the third position, forming 3-bromo-4-methoxybenzoic acid.
Sonogashira Coupling: The brominated compound is then subjected to a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethynyl group can be converted to a carboxyl group.
Reduction: The compound can also undergo reduction reactions, where the ethynyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 3-Carboxy-4-methoxybenzoic acid.
Reduction: 3-Ethyl-4-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethynyl-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ethynyl-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
3-Ethynylbenzoic Acid: Lacks the methoxy group, which may result in different reactivity and biological activity.
4-Methoxybenzoic Acid:
3-Ethynyl-4-methylbenzoic Acid: Similar structure but with a methyl group instead of a methoxy group, leading to differences in polarity and reactivity.
Uniqueness: 3-Ethynyl-4-methoxybenzoic acid is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-ethynyl-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBFUJNDONMGIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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